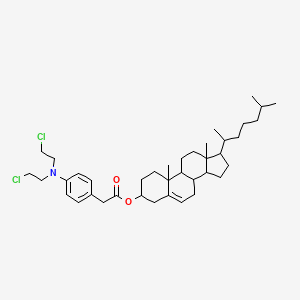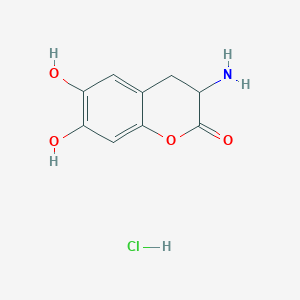
Acetic acid,2-(2,4-dichlorophenoxy)-, 2-hydroxypropyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid,2-(2,4-dichlorophenoxy)-, 2-hydroxypropyl ester is a chemical compound known for its diverse applications in various fields. It is a monoester formed from acetic acid and 1,2-propanediol, with the addition of a 2,4-dichlorophenoxy group. This compound is often used in scientific research and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid,2-(2,4-dichlorophenoxy)-, 2-hydroxypropyl ester typically involves the esterification of acetic acid with 1,2-propanediol in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of an acid catalyst to facilitate the esterification process. The reaction can be represented as follows:
Acetic acid+1,2-propanediol→Acetic acid,2-(2,4-dichlorophenoxy)-, 2-hydroxypropyl ester
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reactants and optimized reaction conditions are crucial for large-scale production.
化学反应分析
Types of Reactions
Acetic acid,2-(2,4-dichlorophenoxy)-, 2-hydroxypropyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of carboxylic acids or ketones.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially leading to the formation of alcohols or alkanes.
Substitution: This reaction involves the replacement of one functional group with another, which can occur under various conditions depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
Acetic acid,2-(2,4-dichlorophenoxy)-, 2-hydroxypropyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
作用机制
The mechanism of action of acetic acid,2-(2,4-dichlorophenoxy)-, 2-hydroxypropyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
相似化合物的比较
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.
2-Hydroxypropyl acetate: A related ester with different functional groups.
1,2-Propanediol monoacetate: Another ester formed from acetic acid and 1,2-propanediol.
Uniqueness
Acetic acid,2-(2,4-dichlorophenoxy)-, 2-hydroxypropyl ester is unique due to its combination of the 2,4-dichlorophenoxy group and the 2-hydroxypropyl ester moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
属性
分子式 |
C11H11Cl2O4- |
|---|---|
分子量 |
278.10 g/mol |
IUPAC 名称 |
2-(2,4-dichlorophenoxy)-4-hydroxypentanoate |
InChI |
InChI=1S/C11H12Cl2O4/c1-6(14)4-10(11(15)16)17-9-3-2-7(12)5-8(9)13/h2-3,5-6,10,14H,4H2,1H3,(H,15,16)/p-1 |
InChI 键 |
LBQCXKHXVMYCJF-UHFFFAOYSA-M |
规范 SMILES |
CC(CC(C(=O)[O-])OC1=C(C=C(C=C1)Cl)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


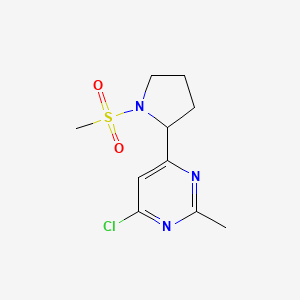

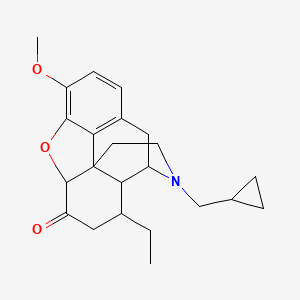
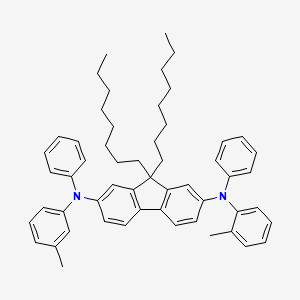
![tris[2-(2-methylpropyl)phenyl] phosphate](/img/structure/B12294840.png)
![N-[2-(dimethylamino)ethyl]-2-methyl-2-[4-[4-[[2-methyl-5-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)phenyl]methyl]phenyl]butanoylamino]propanamide](/img/structure/B12294844.png)
![2H-1-Benzopyran-2-one,7-[3-[4-(2-pyrimidinyl)-1-piperazinyl]propoxy]-](/img/structure/B12294846.png)
